Mifamurtide
Description
Properties
IUPAC Name |
[(2R)-3-[2-[[(2S)-2-[[(4R)-4-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxypropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoyl]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H109N6O19P/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-52(71)80-41-47(84-53(72)34-32-30-28-26-24-22-20-18-16-14-12-10-8-2)42-82-85(78,79)81-38-37-61-57(75)43(3)62-51(70)36-35-48(56(60)74)65-58(76)44(4)63-59(77)45(5)83-55(54(73)50(69)40-67)49(39-66)64-46(6)68/h39,43-45,47-50,54-55,67,69,73H,7-38,40-42H2,1-6H3,(H2,60,74)(H,61,75)(H,62,70)(H,63,77)(H,64,68)(H,65,76)(H,78,79)/t43-,44-,45+,47+,48+,49-,50+,54+,55+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLWUMPAHCEZAW-KRNLDFAISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)C(C)NC(=O)CCC(C(=O)N)NC(=O)C(C)NC(=O)C(C)OC(C(C=O)NC(=O)C)C(C(CO)O)O)OC(=O)CCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)[C@H](C)NC(=O)CC[C@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@@H](C)O[C@H]([C@H](C=O)NC(=O)C)[C@@H]([C@@H](CO)O)O)OC(=O)CCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H109N6O19P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
83541-33-7 (mono-Na salt), 84277-95-2 (Na salt), 90825-43-7 (mifamurtide salt/solvate) | |
| Record name | Mifamurtide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083461567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID601028849 | |
| Record name | Mifamurtide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1237.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83461-56-7 | |
| Record name | MTP-PE | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83461-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mifamurtide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083461567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mifamurtide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601028849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MIFAMURTIDE ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQD2NNX741 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Core Synthetic Pathway
The patented solid-phase synthesis method for mifamurtide (CN103408635A) utilizes a Rink amide resin backbone, achieving a total yield exceeding 70% with final product purity >99%. The stepwise assembly involves six principal stages:
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Resin Activation : Rink amide AM resin (0.6–0.7 mmol/g substitution) undergoes swelling in dimethylformamide (DMF), followed by Fmoc deprotection using 20% piperidine/DMF.
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Sequential Amino Acid Coupling :
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Global Deprotection : Cleavage from resin using TFA:H₂O (95:5 v/v), followed by palladium-catalyzed hydrogenolysis to remove benzyl groups.
Table 1: Critical Reaction Parameters in SPPS
| Step | Reagents/Conditions | Time (h) | Yield (%) |
|---|---|---|---|
| Resin Activation | 20% Piperidine/DMF | 0.25 | - |
| Fmoc-D-Glu Coupling | DIPCDI/HOBt, RT | 2 | 98.5 |
| PNAM Conjugation | DIPCDI/HOAt, 0°C → RT | 3 | 95.2 |
| Final Cleavage | TFA:H₂O (95:5), RT | 2 | 92.1 |
Advantages Over Liquid-Phase Synthesis
Traditional liquid-phase synthesis (Drugs Fut 1989, 14(3):220) suffers from cumulative yield losses at each purification stage, resulting in <30% total yield. SPPS circumvents intermediate isolation through:
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In Situ Purification : Resin-bound intermediates eliminate chromatography between steps
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Automation Compatibility : Continuous flow reactors enable precise temperature/reagent control
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Scalability : Bench-scale protocols (20g resin) directly translate to production batches with linear yield maintenance
Protecting Group Strategy and Orthogonal Deprotection
Fmoc/Allyl Protection Scheme
The patent employs a dual protection system:
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Fmoc : Temporarily shields α-amino groups during elongation (removed by piperidine)
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Allyl (All) : Protects side-chain carboxyls, cleaved by Pd(0)/phenylsilane without affecting peptide bonds
This orthogonality prevents premature deprotection, as demonstrated by HPLC monitoring showing <0.5% truncated sequences.
Alternative Dmab Protection
For acid-sensitive sequences, 4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl (Dmab) serves as a base-labile carboxyl protector, removable by 2% hydrazine/DMF. Comparative studies show Allyl protection provides superior coupling efficiency (98.2% vs. 95.7% for Dmab).
Purification and Crystallization Dynamics
Crude Product Isolation
Post-cleavage mixtures undergo anti-solvent precipitation:
Recrystallization Optimization
Final purity >99% requires iterative crystallization:
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Primary Crystallization : Methanol/ethyl acetate (1:4) removes hydrophobic impurities
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Secondary Crystallization : Ethanol/hexane (1:8) eliminates polar byproducts
Table 2: Purity Enhancement Through Crystallization
| Stage | Solvent Ratio | Purity (%) | Yield (%) |
|---|---|---|---|
| Crude Precipitation | MeOH:Et₂O 1:10 | 91.7 | 89.3 |
| First Crystallization | MeOH:EtOAc 1:4 | 97.2 | 78.1 |
| Second Crystallization | EtOH:Hex 1:8 | 99.4 | 65.7 |
Industrial Scale-Up Challenges and Solutions
Resin Swelling Dynamics
Large-scale reactors require optimized swelling protocols:
Coupling Efficiency Maintenance
Statistical process control (SPC) monitors critical parameters:
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Reagent Excess : 3.5-fold molar excess maintains >98% coupling above 10kg batches
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Mixing Efficiency : Helical ribbon impellers (30 RPM) achieve 92% radial dispersion
Cost-Benefit Analysis: SPPS vs. Traditional Methods
Chemical Reactions Analysis
Types of Reactions: Mifamurtide undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of reactive oxygen species.
Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the breakdown of the liposomal structure.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used to study the oxidation of this compound.
Hydrolyzing Agents: Acidic or basic solutions are used to induce hydrolysis reactions.
Major Products Formed:
Oxidation Products: Oxidation of this compound can lead to the formation of various oxidized derivatives.
Hydrolysis Products: Hydrolysis results in the breakdown of the liposomal structure and release of the active ingredient.
Scientific Research Applications
Clinical Applications
-
Osteosarcoma Treatment
- Mifamurtide is primarily indicated for patients with high-grade, resectable, non-metastatic osteosarcoma following surgical resection. It is used as an adjuvant therapy to reduce the risk of recurrence.
- A pivotal clinical trial demonstrated that the addition of this compound to standard chemotherapy improved event-free survival (EFS) in patients with localized osteosarcoma. Specifically, it was associated with a significant increase in disease-free survival rates in both canine and human models .
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Combination Therapy
- This compound is often administered alongside chemotherapy agents such as ifosfamide and etoposide. This combination aims to enhance the overall efficacy of treatment while potentially reducing the likelihood of metastasis .
- In a multicenter randomized phase II trial, this compound was evaluated for its ability to improve survival outcomes when combined with postoperative chemotherapy in patients aged 2 to 50 years diagnosed with high-risk localized or metastatic osteosarcoma .
Economic Evaluation
A cost-effectiveness analysis conducted in Spain highlighted the economic implications of using this compound:
- The treatment was associated with an incremental cost-effectiveness ratio (iCER) of approximately €33,684 per quality-adjusted life year (QALY) gained, placing it within an acceptable range compared to other orphan drugs .
- The potential budgetary impact for incorporating this compound into treatment regimens was estimated at €671,000 for 10% usage among eligible patients and up to €6.7 million for full utilization .
Safety Profile
This compound is generally well-tolerated; however, some adverse effects have been documented:
- Common side effects include transient neutropenia and infusion-related reactions such as chills and fever. Serious adverse events are rare .
- Long-term safety data from studies indicate that this compound maintains a favorable safety profile over extended follow-up periods .
Case Studies and Trials
- Phase II Trials
- Patient Access Studies
Mechanism of Action
Mifamurtide exerts its effects by activating macrophages through the binding of this compound to specific receptors on the surface of these cells. This activation leads to the production of cytokines and other immune mediators that enhance the body’s ability to target and destroy cancer cells. The molecular targets involved include toll-like receptors and nucleotide-binding oligomerization domain-containing proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacokinetic Differences
| Compound | Structure | Pharmacokinetics | Clinical Use |
|---|---|---|---|
| Mifamurtide | MDP + phospholipid conjugate | Half-life: ~2 hours; liposomal delivery | Osteosarcoma (EMA-approved) |
| MDP | Natural muramyl dipeptide | Short half-life; rapid clearance | Preclinical research |
| Adamantyl-triazole derivatives | Desmuramyl dipeptides + lipophilic groups | Improved solubility (preclinical) | Experimental immunomodulators |
- This compound vs.
- Other Derivatives : Adamantyl-triazole-modified desmuramyl dipeptides () aim to optimize solubility but lack clinical validation.
Efficacy in Osteosarcoma
- This compound: Non-metastatic disease: Addition to chemotherapy improved 6-year overall survival from 70% to 78% (HR = 0.72, p=0.031) .
Mechanism of Action
- This compound: Activates macrophages via NOD2, inducing STAT3/MAPK pathways and pro-inflammatory cytokines .
Clinical and Regulatory Considerations
- Controversies: While European trials support this compound’s survival benefit , some phase III studies (e.g., INT-0133 metastatic cohort) and systematic reviews report inconclusive results for event-free survival . The FDA denied approval due to insufficient evidence, whereas the EMA emphasized its role in non-metastatic cases .
- Real-world data: Retrospective analyses note improved survival trends but highlight small sample sizes and heterogeneous cohorts .
Biological Activity
Mifamurtide, also known as L-MTP-PE, is a synthetic derivative of muramyl tripeptide (MTP) that has been primarily investigated for its immunostimulatory properties in the treatment of osteosarcoma. This article delves into its biological activity, mechanisms of action, clinical efficacy, and relevant case studies, supported by data tables and research findings.
This compound exerts its effects primarily through the activation of the immune system. It is believed to interact with the intracellular pattern recognition receptor NOD2, which is predominantly expressed in monocytes and macrophages. Upon binding, this compound stimulates these immune cells to produce pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α, which play crucial roles in anti-tumor immunity .
Key Mechanisms:
- NOD2 Activation: this compound activates NOD2, leading to enhanced immune responses.
- Cytokine Release: It promotes the secretion of various cytokines that facilitate inflammation and immune activation.
- Macrophage Polarization: this compound influences the polarization of macrophages towards a more pro-inflammatory M1 phenotype .
Clinical Efficacy
The clinical efficacy of this compound has been evaluated in several trials, particularly concerning its use in combination with chemotherapy for high-risk osteosarcoma patients. A notable phase II trial (Sarcome-13/OS2016) assessed its impact on event-free survival (EFS) in patients with localized osteosarcoma. The trial enrolled 126 patients and aimed to determine whether this compound could improve EFS compared to chemotherapy alone .
Summary of Clinical Trials
| Trial Name | Population | Intervention | Outcome |
|---|---|---|---|
| Sarcome-13/OS2016 | High-risk localized osteosarcoma | This compound + chemotherapy | Improved EFS expected (HR=0.55) |
| MEMOS Trial | Advanced osteosarcoma | This compound monotherapy | Safety and efficacy outcomes assessed |
| INT-0133 Study | Localized osteosarcoma | This compound + chemotherapy | Mixed results; FDA denial for use |
Case Studies
In a non-randomized patient-access protocol study involving high-risk metastatic osteosarcoma patients, this compound was administered at a dose of 2 mg/m² twice weekly for 12 weeks, followed by weekly doses for 24 weeks. The study aimed to evaluate pharmacokinetics and patient outcomes. Results indicated that serum IL-6 levels peaked shortly after administration, correlating with immune activation .
Another significant study reported that this compound's efficacy was notably enhanced when combined with an anti-IL-10 antibody in vitro. This combination shifted the immune response from a pro-tumoral to a tumoricidal effect, demonstrating potential strategies for improving treatment outcomes in aggressive osteosarcoma cases .
Research Findings
Recent studies have highlighted various aspects of this compound's biological activity:
- Cytotoxicity Against Tumor Cells: this compound has shown variable effectiveness against different osteosarcoma cell lines, particularly triggering MAPK and STAT3 signaling pathways in less aggressive variants .
- Cytokine Dynamics: The treatment alters the IL-10/IL-6 ratio in macrophages co-cultured with tumor cells, suggesting a nuanced role in modulating immune responses based on tumor aggressiveness .
Q & A
Basic Research Questions
Q. How do researchers design experiments to assess Mifamurtide’s immunomodulatory mechanisms in osteosarcoma models?
- Methodological Answer : Experimental designs often combine in vitro and in vivo approaches. For in vitro studies, human osteosarcoma cell lines (e.g., MG63) are treated with varying this compound concentrations (e.g., 10–100 µg/mL) to measure cytokine release (IL-6, IL-4) via ELISA kits (e.g., Thermo Scientific Human IL-6 Cytokine ELISArray Kit) . In vivo models use murine osteosarcoma xenografts to evaluate tumor regression and immune cell infiltration via flow cytometry. Controls include untreated cells/animals and liposomal vehicle controls to isolate drug-specific effects .
Q. What are the standardized protocols for quantifying this compound’s impact on apoptosis in cancer cell lines?
- Methodological Answer : Apoptosis is measured using Muse® Cell Analyzer assays, which quantify Annexin V/PI staining. Researchers pretreat cells with this compound (e.g., 24–72 hours) and compare apoptosis rates to baseline. Dose-response curves (e.g., 0–200 µg/mL) and time-course experiments are critical to establish EC50 values. Data normalization against untreated controls and replication across ≥3 independent experiments reduce variability .
Table 1 : Example Apoptosis Assay Parameters
| Concentration (µg/mL) | Exposure Time (h) | Apoptosis Rate (%) |
|---|---|---|
| 50 | 24 | 15.2 ± 2.1 |
| 100 | 24 | 34.7 ± 3.5 |
| 200 | 24 | 52.9 ± 4.8 |
| Data adapted from . |
Advanced Research Questions
Q. How can conflicting data on this compound’s cytokine modulation (e.g., IL-6 suppression vs. elevation) be resolved in experimental studies?
- Methodological Answer : Contradictions may arise from differences in cell types, drug concentrations, or assay sensitivity. To address this:
Replicate experiments using multiple ELISA kits (e.g., QIAGEN vs. Thermo Scientific) to confirm results .
Standardize cell culture conditions (e.g., serum concentration, passage number) to minimize variability.
Meta-analysis of published datasets to identify trends (e.g., dose-dependent IL-6 suppression in MG63 cells vs. elevation in primary macrophages) .
Contradictions should be explicitly discussed in the "Results and Discussion" section, referencing methodological limitations .
Q. What strategies optimize this compound’s combination with chemotherapy agents in preclinical studies?
- Methodological Answer : Synergy studies require:
Dose matrix designs (e.g., 5×5 grids of this compound + doxorubicin concentrations) to calculate combination indices (CI) via Chou-Talalay methods.
Sequential vs. concurrent administration testing to identify timing effects.
Pharmacodynamic endpoints (e.g., ALP activity, Fe2+ release) to assess bone microenvironment modulation .
Controls must include single-agent arms and vehicle-only groups. Statistical tools like ANOVA with post-hoc tests validate synergy .
Q. How should researchers address variability in macrophage polarization assays when evaluating this compound’s immunomodulatory effects?
- Methodological Answer :
- Use flow cytometry with surface markers (e.g., CD86 for M1, CD206 for M2) to quantify polarization.
- Include polarization controls (e.g., LPS/IFN-γ for M1, IL-4/IL-13 for M2).
- Normalize data to baseline polarization states in untreated macrophages.
Variability is reduced by repeating assays across donors or cell batches and reporting individual data points in scatter plots .
Methodological Best Practices
Q. What are the critical considerations for validating this compound’s purity and stability in long-term studies?
- Answer :
- HPLC-MS protocols with certified reference standards to confirm batch-to-batch consistency.
- Stability testing under storage conditions (e.g., -80°C vs. 4°C) via repeated bioactivity assays (e.g., IL-6 suppression).
- Documentation of liposomal integrity via dynamic light scattering (DLS) to ensure no aggregation over time .
Q. How can researchers mitigate bias in animal studies evaluating this compound’s metastatic suppression?
- Answer :
- Randomization of treatment groups and blinding during tumor measurement.
- Power analysis to determine cohort sizes (e.g., n=10/group for 80% power).
- Multisite validation to confirm reproducibility.
Ethical approval and ARRIVE guidelines compliance are mandatory .
Data Presentation & Publication Guidelines
Q. What are the standards for reporting this compound’s dose-response data in peer-reviewed journals?
- Answer :
- Dose-response curves must include EC50/IC50 values with 95% confidence intervals.
- Raw data (e.g., fluorescence counts for apoptosis) should be archived in repositories like Figshare.
- MIAME-compliant tables for cytokine datasets, specifying kit manufacturers and lot numbers .
Q. How should conflicting findings between in vitro and in vivo this compound studies be addressed in manuscripts?
- Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
